molecular formula C23H25N3O3 B1668656 Merck SIP Agonist CAS No. 635701-59-6

Merck SIP Agonist

Cat. No.: B1668656
CAS No.: 635701-59-6
M. Wt: 391.5 g/mol
InChI Key: SHQNRSGKLNMHOS-UHFFFAOYSA-N
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Description

CAY10734 is a chemical compound with the formal name 1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-3-azetidinecarboxylic acid. It is an agonist of sphingosine-1-phosphate receptor 1 (S1P1) and has a molecular formula of C23H25N3O3 . This compound is primarily used in scientific research, particularly in the fields of immunology and inflammation .

Mechanism of Action

Target of Action

The primary target of the Merck SIP Agonist is the Sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G-protein-coupled receptor that is ubiquitously expressed on the cell surface of many cells throughout the body, including the central nervous system . It plays a critical role in immune trafficking and activation in both innate and adaptive immune systems .

Mode of Action

The this compound acts as an agonist to the S1PR1 . By binding to the S1PR1, it elicits endothelial protection and anti-inflammatory effects during SARS-CoV-2 infection, by limiting excessive INF-α response and hindering mitogen-activated protein kinase and nuclear factor kappa B action . Binding to s1pr2 opposes the effect of s1pr1 with vascular inflammation, endothelial permeability, and dysfunction as the concomitant outcome .

Biochemical Pathways

The S1P-S1PR signaling pathway has been well characterized in immune trafficking and activation in both innate and adaptive immune systems . The STING pathway, a fundamental means of generating innate immune response, can lead to anti-tumor activity and immunological memory . Activation of STING concurrently stimulates a multifaceted IFN-I-mediated immune response that further promotes the maturation and migration of dendritic cells (DCs), primes cytotoxic T cells, and natural killer (NK) cells for spontaneous immune responses .

Pharmacokinetics

The pharmacokinetics of the this compound involves a significant increase in tumor uptake. A preclinical study reported that Vesselon’s acoustically active drug Imagent® augmented the pharmacokinetics of the STING agonist MSA-1 by increasing tumor uptake by 658% . This increase was achieved when compared to a low MSA-1 intravenous dose that had no anti-tumor effect as a single agent .

Result of Action

The molecular and cellular effects of the this compound’s action involve substantial immunomodulatory impacts under a wide array of pathologic conditions . The addition of Imagent® under ultrasound exposure from conventional equipment generated complete tumor regressions . These immune engaging aspects of the Vesselon drug resulted in complete regression of both primary and distant tumors in 44% of enrolled subjects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the this compound. Merck has a policy on Environmental, Social, and Governance (ESG) factors, stewardship, and climate change . This policy sets out the Trustees’ beliefs on ESG and climate change and the processes followed by the Trustees in relation to voting rights and stewardship . In environmental sustainability, Merck made progress toward its climate action goals last year and is also developing the tools and processes needed to lower the company’s carbon footprint .

Biochemical Analysis

Biochemical Properties

The Merck SIP Agonist is an agonist of the sphingosine-1-phosphate receptor 1 (S1P1), with an IC50 value of 0.6 nM . It selectively binds S1P1 over other S1P receptors, but also binds S1P5 receptors . The binding of the this compound to these receptors can regulate cellular biochemical processes such as ion conductance, protein phosphorylation, DNA transcription, and enzymatic activity .

Cellular Effects

The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inactivate a receptor, which may increase or decrease a particular cell function .

Molecular Mechanism

The molecular mechanism of action of the this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The this compound, as an agonist of S1P1, can activate this receptor, leading to a cascade of intracellular events that result in the modulation of cellular functions .

Temporal Effects in Laboratory Settings

For instance, some S1P modulators have shown robust anti-tumor responses over time when used in combination with other therapies .

Metabolic Pathways

The this compound is involved in the sphingosine-1-phosphate (S1P) pathway . This pathway involves the metabolism of sphingosine to S1P, a process that is regulated by sphingosine kinases . The this compound, as an S1P receptor agonist, plays a role in this pathway by binding to and activating the S1P receptors .

Transport and Distribution

The transport and distribution of the this compound within cells and tissues are not explicitly documented. It is known that S1P receptor modulators, like the this compound, can be systemically administered and locally activate STING signaling in both tumor-resident immune cells and antigen-expressing tumor cells .

Subcellular Localization

The subcellular localization of the this compound is not explicitly documented. It is known that S1P receptors, which the this compound targets, are predominantly localized on the endoplasmic reticulum in a variety of mammalian cells . The binding of the this compound to these receptors could potentially influence their activity or function within specific subcellular compartments.

Preparation Methods

The synthesis of CAY10734 involves multiple steps, starting with the preparation of the oxadiazole ring. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CAY10734 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

1-[[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15(2)11-16-3-9-19(10-4-16)22-24-21(25-29-22)18-7-5-17(6-8-18)12-26-13-20(14-26)23(27)28/h3-10,15,20H,11-14H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQNRSGKLNMHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CC(C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439828
Record name Merck SIP Agonist
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635701-59-6
Record name Merck SIP Agonist
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.06 g (10.0 mmol) of Aldehyde 1, 1.06 g (10.5 mmol) of 3-azetidine carboxylic acid and 5 mL of acetic acid in 150 mL of methanol was stirred for 20 min at rt. A solution of sodium cyanoborohydride (380 mg, 5.0 mmol) in 20 mL of methanol was added. The reaction mixture was stirred for 1 h then was filtered. The solids were washed with 30 ml of methanol and dried to afford 2.88 g (74%) of the title compound: 1H NMR (400 Mhz, CD3OD) δ 0.95 (d, J=6.6, 6H), 1.96 (m, 1H), 2.62 (d, J=7.3, 2H), 3.42 (m, 1H), 4.19 (m, 4H), 4.41 (s, 2H), 7.43 (d, J=8.0, 2H), 7.64 (d, J=8.2, 2H), 8.14 (d, J=8.0, 2H), 8.23 (d, J=8.2, 2H); ESI-MS 392 (M+H); LC-1: 3.0 min.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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